molecular formula C25H31FNO5- B12767834 o-Desmethyl-cerivastatin CAS No. 189060-49-9

o-Desmethyl-cerivastatin

Cat. No.: B12767834
CAS No.: 189060-49-9
M. Wt: 444.5 g/mol
InChI Key: KUWDGQVSBKGOIJ-BGGMYYEUSA-M
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Description

o-Desmethyl-cerivastatin is a metabolite of cerivastatin, a synthetic lipid-lowering agent belonging to the class of drugs known as statins. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Cerivastatin was withdrawn from the market due to severe adverse effects, but its metabolites, including this compound, continue to be of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Desmethyl-cerivastatin involves the demethylation of cerivastatin. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The reaction conditions typically involve the use of human liver microsomes and specific inhibitors to control the reaction pathways .

Industrial Production Methods

Industrial production of this compound is not common due to the withdrawal of cerivastatin from the market. the compound can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic methods .

Chemical Reactions Analysis

Types of Reactions

o-Desmethyl-cerivastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated and further demethylated metabolites .

Properties

CAS No.

189060-49-9

Molecular Formula

C25H31FNO5-

Molecular Weight

444.5 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1

InChI Key

KUWDGQVSBKGOIJ-BGGMYYEUSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O

Origin of Product

United States

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